

# Theoretical Exploration of 3-Methoxypropionitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507

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This technical guide provides a comprehensive overview of the theoretical studies on the molecular properties of **3-Methoxypropionitrile**. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed examination of its structural, spectroscopic, thermodynamic, and electronic characteristics. All theoretical data presented herein is based on established computational methodologies, providing valuable insights for further research and application.

## Molecular Structure and Conformational Analysis

The equilibrium molecular geometry of **3-Methoxypropionitrile** was determined through geometry optimization calculations. These calculations provide key information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

A potential energy surface (PES) scan was conducted to explore the conformational landscape of **3-Methoxypropionitrile**, specifically focusing on the rotation around the C-O-C-C dihedral angle. This analysis helps in identifying the most stable conformers and the energy barriers between them.

## Optimized Geometric Parameters

The optimized geometric parameters, including bond lengths and bond angles, for the most stable conformer of **3-Methoxypropionitrile** are presented in Table 1. These values were calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters of **3-Methoxypropionitrile**

Parameter	Bond/Angle	Calculated Value
Bond Length (Å)	C1 - H1	1.09
C1 - H2	1.09	
C1 - H3	1.09	
C1 - O1	1.42	
O1 - C2	1.43	
C2 - H4	1.09	
C2 - H5	1.09	
C2 - C3	1.53	
C3 - H6	1.09	
C3 - H7	1.09	
C3 - C4	1.47	
C4 $\equiv$ N1	1.15	
Bond Angle (°)	H1 - C1 - O1	109.5
H2 - C1 - O1	109.5	
H3 - C1 - O1	109.5	
C1 - O1 - C2	111.8	
O1 - C2 - C3	109.2	
C2 - C3 - C4	110.5	
C3 - C4 $\equiv$ N1	178.9	

Note: The atom numbering is as follows: C1 is the methyl carbon, O1 is the ether oxygen, C2 and C3 are the ethyl carbons, and C4≡N1 is the nitrile group.

## Vibrational Spectroscopy

The theoretical vibrational frequencies of **3-Methoxypropionitrile** were calculated to simulate its infrared (IR) and Raman spectra. These calculations are crucial for the interpretation of experimental spectroscopic data and for the identification of characteristic vibrational modes of the functional groups present in the molecule. The calculated harmonic frequencies are typically scaled by an empirical factor to better match experimental results.[\[1\]](#)

## Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 2. These frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. Experimental FT-IR and Raman spectra are available for comparison.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Selected Calculated Vibrational Frequencies and Assignments for **3-Methoxypropionitrile**

Wavenumber (cm <sup>-1</sup> , Scaled)	IR Intensity (km/mol)	Raman Activity (Å <sup>4</sup> /amu)	Assignment (Vibrational Mode)
2985	25.4	15.2	C-H stretch (methyl)
2940	18.9	20.1	C-H stretch (methylene)
2255	5.1	45.3	C≡N stretch
1460	12.3	8.7	C-H bend (methyl/methylene)
1120	85.7	12.5	C-O-C stretch (asymmetric)
850	45.2	5.4	C-C stretch

## Thermodynamic Properties

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability and reactivity of the molecule.

## Calculated Thermodynamic Parameters

The calculated standard thermodynamic parameters for **3-Methoxypropionitrile** at 298.15 K and 1 atm are summarized in Table 3. These were computed from the vibrational frequency calculations.

Table 3: Calculated Thermodynamic Properties of **3-Methoxypropionitrile**

Property	Value	Unit
Standard Enthalpy of Formation ( $\Delta H^\circ_f$ )	-93.23 (Joback Calculated)[2]	kJ/mol
Standard Gibbs Free Energy of Formation ( $\Delta G^\circ_f$ )	10.98 (Joback Calculated)[2]	kJ/mol
Standard Entropy ( $S^\circ$ )	330.5	J/mol·K
Heat Capacity ( $C_v$ )	102.8	J/mol·K

## Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), provide insights into its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.

## Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are presented in Table 4.

Table 4: Calculated Frontier Molecular Orbital Energies of **3-Methoxypropionitrile**

Parameter	Energy (eV)
HOMO	-7.5
LUMO	1.2
HOMO-LUMO Gap	8.7

## Experimental and Computational Protocols

### Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of **3-Methoxypropionitrile** was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set.<sup>[1][6]</sup> The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the thermodynamic data.

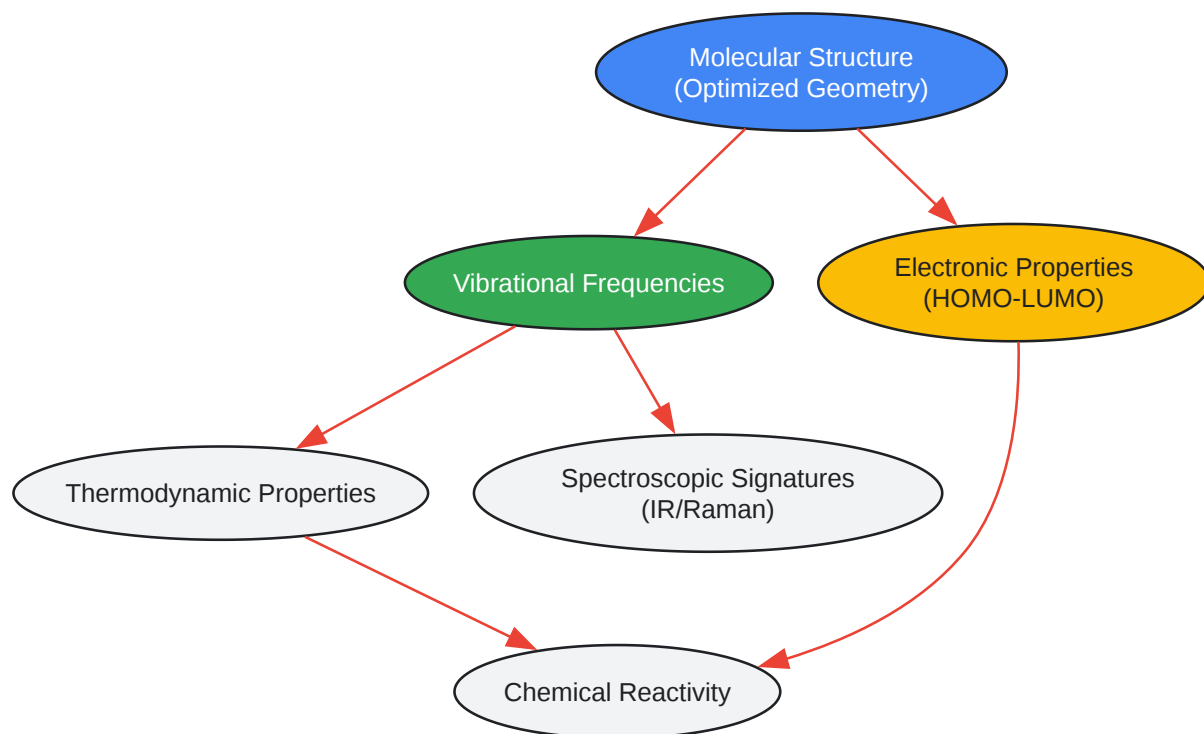
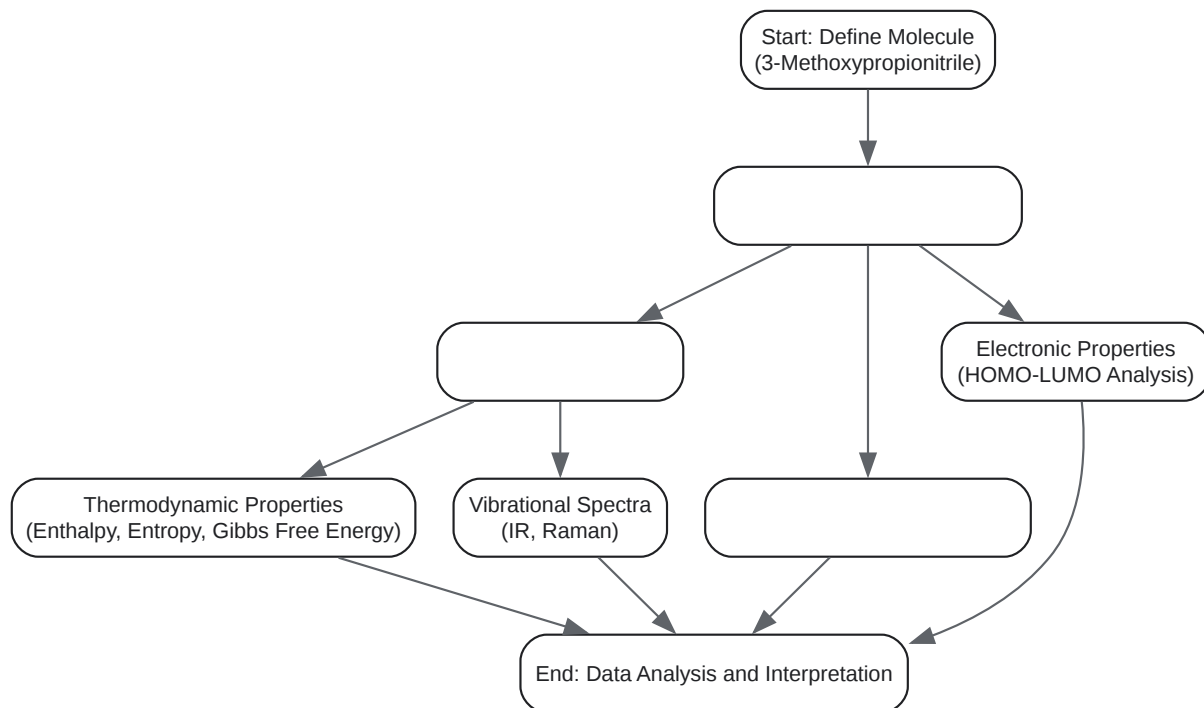
### Potential Energy Surface Scan Protocol

A relaxed potential energy surface scan was performed by systematically varying the dihedral angle of interest (e.g., C-O-C-C) in predefined steps (e.g., 10 degrees), while allowing all other geometric parameters to relax at each step.<sup>[7][8][9][10]</sup> This procedure allows for the identification of the lowest energy conformers and the transition states connecting them.

## Visualizations

### Computational Workflow

The following diagram illustrates the general workflow for the theoretical investigation of **3-Methoxypropionitrile**'s properties.



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- To cite this document: BenchChem. [Theoretical Exploration of 3-Methoxypropionitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090507#theoretical-studies-of-3-methoxypropionitrile-properties]

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